N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-16-6-13-15-12(16)20-5-11(17)14-8-2-3-9-10(4-8)19-7-18-9/h2-4,6H,5,7H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPUHUVAEUAMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Nucleophilic Substitution
This method constructs the molecule through sequential reactions, beginning with the preparation of 4-methyl-4H-1,2,4-triazole-3-thiol. The thiol group undergoes nucleophilic substitution with 2-chloro-N-(1,3-benzodioxol-5-yl)acetamide, formed by reacting 1,3-benzodioxol-5-amine with chloroacetyl chloride.
Reaction Conditions:
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Triazole Thiol Synthesis: Cyclization of thiosemicarbazide derivatives under acidic conditions yields the triazole-thiol intermediate.
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Chloroacetamide Formation: Benzodioxol-5-amine reacts with chloroacetyl chloride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as coupling agents.
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Substitution Reaction: The triazole-thiol is deprotonated using sodium hydride in ethanol, followed by reaction with the chloroacetamide at 60°C for 12 hours.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole Thiol | Thiosemicarbazide, HCl, reflux | 78 |
| Chloroacetamide | Chloroacetyl chloride, DMAP, EDCI, DCM | 85 |
| Substitution | NaH, ethanol, 60°C | 72 |
One-Pot Coupling Approach
An alternative method employs a copper-catalyzed click reaction to simultaneously form the triazole ring and couple it to the benzodioxol-acetamide backbone. This route utilizes propargyl-functionalized benzodioxol intermediates and azide derivatives of methyl-triazole.
Reaction Conditions:
-
Propargyl Intermediate: 1,3-Benzodioxol-5-amine is functionalized with propargyl bromide in acetonitrile.
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Click Reaction: The propargyl derivative reacts with 4-methyl-1,2,4-triazole-3-azide in the presence of CuI (5 mol%) at room temperature for 24 hours.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity (HPLC) | >95% |
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts substitution efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may reduce yields due to side reactions. Ethanol strikes a balance between solubility and selectivity, achieving 72% yield for the substitution step. Elevated temperatures (60–80°C) improve kinetics but risk triazole decomposition beyond 70°C.
Catalytic Systems
Copper(I) iodide in click chemistry reduces reaction times but introduces challenges in removing metal residues. Alternatively, organocatalytic methods using DMAP and EDCI avoid metal contamination, favoring pharmaceutical applications.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. High-performance liquid chromatography (HPLC) with C18 columns resolves residual starting materials, ensuring >98% purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
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1H NMR (DMSO-d6): δ 6.85 (s, 1H, benzodioxol-H), 4.25 (s, 2H, -SCH2CO-), 3.45 (s, 3H, triazole-CH3).
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13C NMR: 168.2 ppm (amide carbonyl), 147.5 ppm (triazole-C).
Mass Spectrometry:
Industrial Scalability and Challenges
Batch Reactor Synthesis
Large-scale production employs batch reactors with automated temperature control to maintain 60°C during substitution. However, exothermic reactions necessitate careful heat dissipation.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or benzodioxole rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of this compound as an anticancer agent. The mechanism of action often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Case Study: Enzyme Inhibition and Apoptosis Induction
A study demonstrated that derivatives similar to N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide exhibited strong inhibition against carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM. This selectivity for CA IX over CA II suggests a targeted approach to cancer therapy, particularly in breast cancer cell lines like MDA-MB-231, where significant apoptosis was induced .
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| This compound | 10.93 - 25.06 | CA IX |
| Control Compound | 1.55 - 3.92 | CA II |
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research indicates that it can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.
Case Study: Antibacterial Activity
The evaluation of various sulfonamide derivatives has shown them to possess antibacterial and anti-biofilm activities. The inhibition of carbonic anhydrases in bacteria interferes with their growth, making these compounds potential candidates for new antibiotic therapies .
Enzyme Inhibition
The compound's structural features allow it to act as an effective inhibitor of several enzymes related to metabolic diseases.
Enzyme Inhibition Studies
Research has identified that compounds containing the benzodioxole moiety can inhibit enzymes such as butyrylcholinesterase and acetylcholinesterase. These enzymes are critical in conditions like Alzheimer's disease and diabetes mellitus type 2 (T2DM). The effectiveness of these inhibitors suggests that modifications to the triazole and acetamide groups can enhance their inhibitory potency .
| Enzyme | Inhibitory Activity |
|---|---|
| Acetylcholinesterase | Effective |
| Butyrylcholinesterase | Effective |
| α-glucosidase | Effective |
Structure–Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.
Quantitative Structure–Activity Relationship (QSAR) Analysis
QSAR models have been developed to predict the biological activity of various derivatives based on their structural features. This computational approach aids in designing new compounds with improved therapeutic profiles by systematically varying substituents on the benzodioxole and triazole rings .
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and triazole rings can facilitate binding to active sites, thereby modulating the activity of these targets. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogues with Triazole Sulfanyl-Acetamide Backbone
The target compound shares a core structure with several derivatives (Table 1), differing in substituents on the triazole ring and the aryl/heteroaryl group attached to the acetamide nitrogen. Key comparisons include:
Table 1: Structural and Pharmacological Comparisons
*Molecular weight estimated based on substituents described in .
Physicochemical and Pharmacokinetic Considerations
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological properties, including antioxidant and antibacterial activities, as well as its potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C19H18N4O3S
- Molecular Weight : 382.44 g/mol
- CAS Number : 498547-14-1
The structure features a benzodioxole moiety and a triazole ring, which are known for their biological activity.
Antioxidant Activity
Research indicates that compounds containing triazole and benzodioxole structures exhibit notable antioxidant properties. The antioxidant potential of this compound was assessed using various assays such as DPPH and ABTS. These assays measure the compound's ability to scavenge free radicals.
| Assay Type | IC50 Value (μM) | Comparison |
|---|---|---|
| DPPH | 0.397 | Comparable to Ascorbic Acid (IC50 = 0.87 μM) |
| ABTS | Not specified | - |
The results suggest that this compound has significant antioxidant capability, making it a candidate for further studies in oxidative stress-related conditions.
Antibacterial Activity
The antibacterial efficacy of the compound was evaluated against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods.
| Bacteria Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | High |
| Candida albicans | 64 | Moderate |
These findings indicate that this compound possesses broad-spectrum antibacterial activity, particularly against E. coli, suggesting its potential use in treating bacterial infections.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Molecular docking studies have shown that the triazole moiety can effectively bind to bacterial enzymes, disrupting their function and leading to cell death. For instance:
- Binding Affinity : Docking scores indicated high binding affinities with key bacterial enzymes.
This interaction is crucial for understanding how the compound can be developed into an antibiotic agent.
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of triazole derivatives similar to this compound:
- Antioxidant and Antimicrobial Properties : A study demonstrated that alkyl thio-triazoles exhibited strong antioxidant activity alongside significant antimicrobial effects against various pathogens .
- Anticancer Potential : Research has indicated that triazole derivatives can inhibit tumor growth by targeting specific cancer cell lines .
These findings reinforce the therapeutic potential of compounds featuring the triazole scaffold in various medical applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide?
- Methodology :
- Step 1 : React 4-methyl-4H-1,2,4-triazole-3-thiol with 2-chloroacetamide derivatives in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the sulfanyl-acetamide intermediate.
- Step 2 : Couple the intermediate with 1,3-benzodioxol-5-amine via nucleophilic substitution or amidation.
- Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC or LC-MS .
Q. How is the structural identity of this compound validated in academic research?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., benzodioxole protons at δ 6.8–7.2 ppm; triazole protons at δ 8.1–8.5 ppm).
- Elemental Analysis : Verify molecular formula (e.g., C₁₂H₁₂N₄O₃S) with <0.5% deviation.
- X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s antiviral properties?
- Methodology :
- In Vitro Assays : Test derivatives against adenovirus-5 and ECHO-9 using HEK-293/GMK cells. Measure IC₅₀ values via plaque reduction assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess triazole-sulfanyl interactions with viral proteases .
Q. How can researchers resolve discrepancies in reported anti-exudative activity (AEA) of this compound?
- Methodology :
- Dose-Response Curves : Compare AEA at 10–100 mg/kg in murine models. Use ANOVA to assess statistical significance (p < 0.05).
- Meta-Analysis : Aggregate data from ≥3 independent studies to identify outliers (e.g., due to solvent choice or animal strain variability) .
- Example : A 2011 study found 40% inhibition of edema at 50 mg/kg, but a 2020 replication achieved 55% using PEG-400 instead of DMSO .
Methodological Challenges
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- Methodology :
- Forced Degradation : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions.
- LC-MS/MS : Identify degradation products (e.g., sulfoxide derivatives from oxidation) with m/z 305.1 (parent) vs. 321.1 (oxidized) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
